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Compound of Interest

Compound Name: 3-Chloro-5-methylbenzaldehyde

Cat. No.: B111031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-
methylbenzaldehyde, a key intermediate in various chemical syntheses. Due to the limited
availability of published experimental spectra for this specific compound, this document
presents a combination of predicted data and experimental data for analogous compounds,
namely 3-methylbenzaldehyde and 3-chlorobenzaldehyde. This approach allows for a robust
estimation and interpretation of the expected spectral features of 3-Chloro-5-
methylbenzaldehyde.

Predicted and Analogous Spectral Data

The following tables summarize the predicted and analogous experimental spectral data for 3-
Chloro-5-methylbenzaldehyde. These values provide a foundational understanding of the
compound's structural characteristics as determined by Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H NMR and analogous 3C NMR data are presented below.

Table 1: Predicted *H NMR Spectral Data for 3-Chloro-5-methylbenzaldehyde
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
Aldehyde proton (-
~9.9 S 1H yeep (
CHO)
~7.7 S 1H Aromatic proton
~7.6 s 1H Aromatic proton
~7.5 S 1H Aromatic proton
~2.4 s 3H Methyl proton (-CHs)

Note: Predicted data is based on established principles of NMR spectroscopy where the
aldehyde proton is highly deshielded, appearing around 9-10 ppm.[1][2][3][4] Aromatic protons
typically resonate between 6.5 and 8.5 ppm, and methyl protons on an aromatic ring are found
further upfield.

Table 2: Experimental 33C NMR Spectral Data for Analogous Compounds

Compound Chemical Shift (ppm)

193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9,
3-Methylbenzaldehyde[5]

20.7
3-Chlorobenzaldehyde[6][7] (Data not explicitly provided in search results)
Benzaldehyde[8] 192.3, 136.5, 134.4, 129.7,129.0

Note: The carbonyl carbon of an aldehyde typically appears in the range of 190-215 ppm.[1][3]
Aromatic carbons resonate between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic IR absorption bands for 3-Chloro-5-methylbenzaldehyde are listed below,
based on typical values for aromatic aldehydes.
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Table 3: Expected IR Absorption Bands for 3-Chloro-5-methylbenzaldehyde

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

) Aldehyde C-H stretch (Fermi
~2900-2800 Medium

resonance doublet)

~1700 Strong C=0 stretch (carbonyl)
~1600-1450 Medium-Strong Aromatic C=C ring stretch
~800-700 Strong C-Cl stretch

Note: The presence of a strong absorption band around 1700 cm~1 is a clear indicator of a
carbonyl group.[2][9] Aromatic C-H stretches appear above 3000 cm~%, while the aldehyde C-H
stretch often presents as a characteristic doublet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass spectral data for 3-Chloro-5-methylbenzaldehyde is
detailed below.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-5-methylbenzaldehyde[10][11]

m/z (mass-to-charge ratio) lon

154.0185 [M]* (Molecular lon)
153.0113 [M-H]*

125.0209 [M-CHOJ*

90.0338 [M-CHO-CIJ*

Note: The molecular ion peak corresponds to the molecular weight of the compound. The
presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-
third of the molecular ion peak, due to the natural abundance of the 3’Cl isotope.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically
operating at a field strength of 300 MHz or higher.

H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required for 13C NMR due to the lower natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount
of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk.[12] For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).[12]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and
automatically subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The
sample is vaporized in a heated inlet.[13]

lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the
molecular ion peak and to deduce the structure from the fragmentation pattern.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data

for a chemical compound.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

NMR Analysis

NMR Spectra (1H, 13C)

Data

IR Analysis

Sample Preparation

P> IR Spectroscopy

S Analysis

IR Spectrum

Mass Spectrometry

\ Data Analysis & Interpretation
. N @@

Mass Spectrum p| Structure Elucidation

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of a Chemical Compound.

This guide provides a framework for understanding the spectral characteristics of 3-Chloro-5-
methylbenzaldehyde. While direct experimental data is currently scarce, the combination of

predicted values and data from analogous compounds offers valuable insights for researchers
in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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